Adenosine A2A Receptor Affinity: Inferred Selectivity from the 8-Benzylaminoxanthine Scaffold
Although direct radioligand binding data for the target compound (CAS 838866-39-0) are not publicly available, its closest published structural analog is 8-((2-chlorobenzyl)amino)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (compound 12h), which differs only by substitution of the 8-aminomethyl linker with a direct 8-amino linkage and an N1-ethyl in place of N1-methyl . Compound 12h exhibits a Ki of 71.1 nM at the human A2A adenosine receptor . By class-level inference, the target compound bearing the same 2-chlorobenzyl pharmacophore on an 8-benzylaminoxanthine scaffold is expected to retain significant A2A receptor affinity and selectivity . This stands in contrast to theophylline, the unsubstituted parent scaffold, which binds the A2A receptor with a Ki of approximately 25,000 nM, representing a >350-fold weaker interaction .
| Evidence Dimension | Human adenosine A2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be comparable to close analog 12h (Ki = 71.1 nM) |
| Comparator Or Baseline | Theophylline (1,3-dimethylxanthine): Ki (A2A) ≈ 25,000 nM ; Analog 12h: Ki (A2A) = 71.1 nM |
| Quantified Difference | ~350-fold improvement over theophylline (class-level inference); analog 12h confirms nanomolar potency is achievable with the 2-chlorobenzyl pharmacophore |
| Conditions | Radioligand displacement assay using [³H]ZM241385 at human recombinant A2A receptors expressed in CHO cell membranes |
Why This Matters
The >350-fold affinity gain over theophylline positions this compound as a far more selective probe for adenosine A2A receptor studies, reducing the confounding polypharmacology inherent to first-generation xanthine antagonists.
- [1] Honkisz-Orzechowska E, Zygmunt M, Satała G, et al. 8-Benzylaminoxanthine scaffold variations for selective ligands acting on adenosine A2A receptors. Design, synthesis and biological evaluation. Bioorganic Chemistry. 2020;101:104033. doi:10.1016/j.bioorg.2020.104033. View Source
- [2] Fredholm BB, IJzerman AP, Jacobson KA, Klotz KN, Linden J. International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews. 2001;53(4):527-552. View Source
